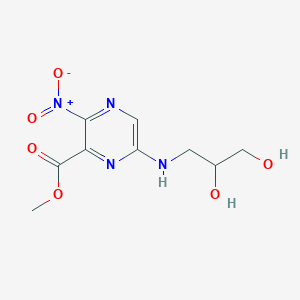
Pyrazinecarboxylic acid, 6-[(2,3-dihydroxypropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate is a complex organic compound with a unique structure that includes a pyrazine ring substituted with a nitro group, a carboxylate ester, and an amino group linked to a dihydroxypropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate typically involves multi-step organic reactions. One common approach starts with the nitration of a pyrazine derivative to introduce the nitro group. This is followed by the esterification of the carboxylic acid group to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino and dihydroxypropyl moieties can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- Methyl 6-bromo-3-amino-2-pyrazinecarboxylate
- Methyl 3-amino-6-chloropyrazine-2-carboxylate
Uniqueness
Methyl 6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinecarboxylate is unique due to the presence of the dihydroxypropyl moiety and the nitro group, which confer distinct chemical and biological properties compared to other similar pyrazine derivatives .
Propriétés
Numéro CAS |
87885-53-8 |
|---|---|
Formule moléculaire |
C9H12N4O6 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
methyl 6-(2,3-dihydroxypropylamino)-3-nitropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N4O6/c1-19-9(16)7-8(13(17)18)11-3-6(12-7)10-2-5(15)4-14/h3,5,14-15H,2,4H2,1H3,(H,10,12) |
Clé InChI |
LQIAEAOIFUAQMZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CN=C1[N+](=O)[O-])NCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


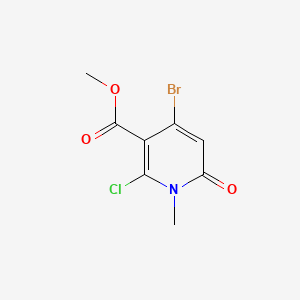
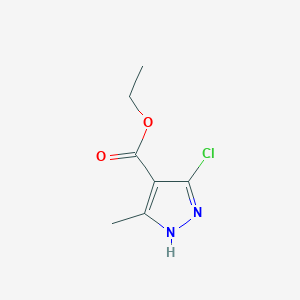
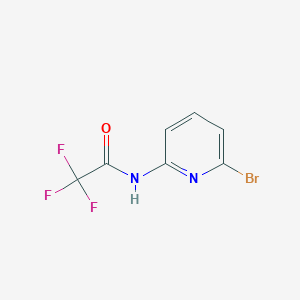
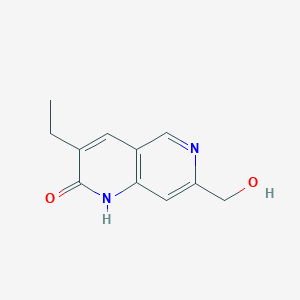
![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

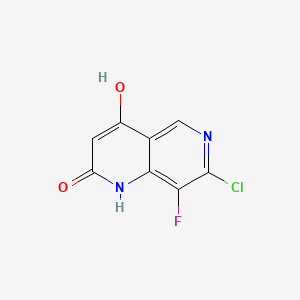
![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
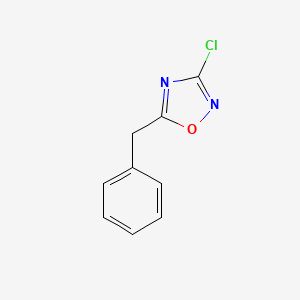
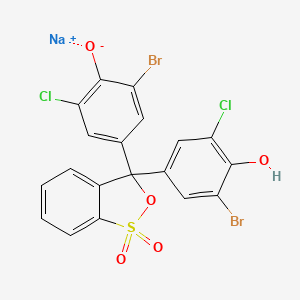
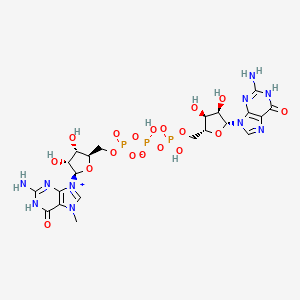
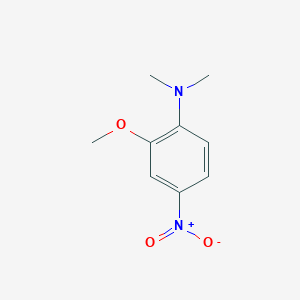
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)
